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Compound of Interest

Compound Name: Methyl vernolate

Cat. No.: B1610751

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl vernolate, the methyl ester of vernolic acid, is a naturally occurring epoxidated fatty
acid found in the seeds of several plant species, including Vernonia galamensis. Its unique
chemical structure, featuring a cis-epoxy group and a double bond, makes it a valuable subject
of study for various applications, including the development of bio-based polymers, lubricants,
and potential pharmaceutical agents. A thorough understanding of its spectroscopic properties
is paramount for its identification, characterization, and quality control. This technical guide
provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data of methyl vernolate, complete with detailed experimental
protocols and data interpretation.

Chemical Structure

Chemical Formula: C19H3403 Molecular Weight: 310.48 g/mol IUPAC Name: methyl
(9Z,12R,13S)-12,13-epoxyoctadec-9-enoate CAS Number: 3033-54-5

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of
organic compounds. Both *H and 3C NMR have been employed to characterize methyl
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vernolate.

1H NMR (Proton NMR) Data

The *H NMR spectrum of methyl vernolate provides detailed information about the different

types of protons and their neighboring environments within the molecule.
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13C NMR (Carbon-13 NMR) Data

The 13C NMR spectrum reveals the number of non-equivalent carbon atoms and provides

insights into their chemical environments.
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Chemical Shift (8) ppm Assighment

174.2 C=0 (ester carbonyl)

130.0 - 128.0 -CH=CH- (vinylic carbons)

57.1 -CH(O)CH- (epoxy carbons)

51.4 -OCHs (methyl ester carbon)

34.1 -CH2-COO- (carbon a to carbonyl)
31.9-227 -(CH2)x- (methylene carbons)
14.1 -CHs (terminal methyl carbon)

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on
the absorption of infrared radiation. The IR spectrum of methyl vernolate displays
characteristic absorption bands corresponding to its ester, alkene, and epoxide functionalities.

Wavenumber (cm~?) Intensity Assignment

~3010 Medium =C-H stretch (vinylic)
2925, 2855 Strong C-H stretch (aliphatic)
1740 Strong C=0 stretch (ester)
1655 Medium C=C stretch (alkene)
1245, 1170 Strong C-O stretch (ester)
~825 Medium C-O-C stretch (epoxide)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, aiding in its identification and structural elucidation. The electron ionization (EI)

mass spectrum of methyl vernolate would be expected to show a molecular ion peak (M*) at
m/z 310, corresponding to its molecular weight.
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Expected Fragmentation Pattern:

The fragmentation of methyl vernolate in EI-MS is complex due to the presence of multiple
functional groups. Key fragmentation pathways would likely involve:

o Cleavage at the epoxy ring: This can lead to various fragment ions.
» Cleavage adjacent to the double bond: Allylic cleavage is a common fragmentation pathway.

o Cleavage related to the ester group: Loss of the methoxy group (-OCHs, m/z 31) or the
methoxycarbonyl group (-COOCHSs, m/z 59) are characteristic of methyl esters. A prominent
peak resulting from the McLafferty rearrangement is also expected for long-chain esters.

A detailed analysis of the mass spectrum would be required to assign specific fragments and
confirm the structure.

Experimental Protocols
Synthesis of Methyl Vernolate

Methyl vernolate is typically synthesized via the esterification of vernolic acid, which is
obtained from the hydrolysis of vernonia oil.

o Extraction of Vernonia Oil: Vernonia oil is extracted from the seeds of Vernonia galamensis
using a suitable solvent like hexane in a Soxhlet apparatus.

» Hydrolysis of Vernonia Oil: The extracted oil is then hydrolyzed to yield vernolic acid. This is
typically achieved by refluxing the oil with an alcoholic solution of a strong base, such as
potassium hydroxide, followed by acidification.

« Esterification of Vernolic Acid: Vernolic acid is converted to its methyl ester, methyl
vernolate, by refluxing with methanol in the presence of an acid catalyst, such as sulfuric
acid or hydrochloric acid. The reaction progress can be monitored by thin-layer
chromatography (TLC).

 Purification: The resulting methyl vernolate is purified using column chromatography on
silica gel to obtain the pure compound.
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Spectroscopic Analysis

Sample Preparation: A small amount of purified methyl vernolate (typically 5-10 mg for *H
NMR and 20-50 mg for 13C NMR) is dissolved in a deuterated solvent (e.g., CDCI3) in an
NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (6 =
0.00 ppm).

Data Acquisition: The NMR spectra are recorded on a high-resolution NMR spectrometer
(e.g., 400 MHz or higher). For *H NMR, standard pulse sequences are used. For 13C NMR, a
proton-decoupled sequence is typically employed to simplify the spectrum.

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the
resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the
TMS signal.

Sample Preparation: A drop of pure methyl vernolate is placed between two potassium
bromide (KBr) plates to form a thin liquid film.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer. A background spectrum of the KBr plates is first recorded and then subtracted
from the sample spectrum.

Data Analysis: The positions of the absorption bands (in cm~1) are determined and assigned
to the corresponding functional groups.

Sample Introduction: A dilute solution of methyl vernolate in a volatile solvent (e.g.,
dichloromethane or hexane) is introduced into the mass spectrometer, typically via a gas
chromatograph (GC-MS) for separation and analysis.

lonization: Electron ionization (El) is commonly used, where the sample is bombarded with
high-energy electrons to form a molecular ion and fragment ions.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., a quadrupole or time-of-flight analyzer).

Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion
peak and interpret the fragmentation pattern to confirm the structure of methyl vernolate.
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Visualization of Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a synthesized compound like methyl

vernolate can be visualized as a logical progression of steps.
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of methyl

vernolate.

Conclusion

The spectroscopic data presented in this technical guide provide a comprehensive fingerprint

for the identification and characterization of methyl vernolate. The detailed NMR, IR, and MS

data, in conjunction with the provided experimental protocols, serve as a valuable resource for

researchers, scientists, and drug development professionals working with this versatile and

promising bio-based molecule. Accurate interpretation of this data is crucial for ensuring the

purity and structural integrity of methyl vernolate in various research and development

applications.
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[https://www.benchchem.com/product/b1610751#understanding-the-spectroscopic-data-nmr-
ir-ms-of-methyl-vernolate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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